molecular formula C8H12Cl2Pt B1587925 Dichloro(1,5-cyclooctadiene)platinum(II) CAS No. 12080-32-9

Dichloro(1,5-cyclooctadiene)platinum(II)

Cat. No. B1587925
CAS RN: 12080-32-9
M. Wt: 374.2 g/mol
InChI Key: VVAOPCKKNIUEEU-PHFPKPIQSA-L
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Description

Dichloro(1,5-cyclooctadiene)platinum(II) (Pt(cod)Cl2) is an organometallic compound of platinum . This colorless solid is used as a starting point for other platinum compounds through the displacement of the cod and/or chloride ligands . It is one of several complexes of cycloocta-1,5-diene . It is used in hydrosilylation reactions .


Synthesis Analysis

Dichloro(1,5-cyclooctadiene)platinum(II) is prepared by treating potassium tetrachloroplatinate with the diene . A preparation method involves reacting potassium tetrachloroplatinate and ligand 1,5-cyclooctadiene (COD) with a n-propyl alcohol mixed solution in water by adding a phase transfer catalyst PEG-400 to generate the milk white precipitate dichloro (1,5-cyclooctadiene) platinum (II) .


Molecular Structure Analysis

The molecular formula of Dichloro(1,5-cyclooctadiene)platinum(II) is C8H12Cl2Pt . The InChI Key is VVAOPCKKNIUEEU-PHFPKPIQSA-L . According to X-ray crystallography, the complex is square planar .


Chemical Reactions Analysis

Dichloro(1,5-cyclooctadiene)platinum(II) is used as a catalyst for various reactions including hydrogenative cyclization of allenynes, stereoselective tandem hydrosilylation-Hiyama coupling reactions, amino alkene cyclohydroamination, hydrative cyclization reactions, and direct amination of allylic alcohols under mild conditions .


Physical And Chemical Properties Analysis

Dichloro(1,5-cyclooctadiene)platinum(II) appears as a white to light yellow powder or crystals . It has a melting point of 285 °C (dec.) . The molecular weight is 374.16 .

Scientific Research Applications

Catalytic Applications

Dichloro(1,5-cyclooctadiene)platinum(II) is instrumental in catalytic processes. For instance, its reaction with dimethyl diazomethylphosphonate leads to products of carbene insertion into Pt-Cl bonds, showcasing its potential in catalysis and synthesis of organometallic compounds (Ferguson et al., 1992). This reactivity towards carbene insertion is crucial for developing catalytic strategies involving C-P bond formation.

Synthesis of Organometallic Compounds

The compound's utility extends to the synthesis of novel organometallic complexes. Treatment with tricyclohexylphosphine, for example, facilitates ligand displacement and carbon-carbon bond formation, leading to the synthesis of diphosphine-bridged platinum complexes with potential applications in materials science and catalysis (McCrindle et al., 1990). This highlights its role in creating complexes with unique properties and applications.

Reactivity and Molecular Structure

Dichloro(1,5-cyclooctadiene)platinum(II) also serves as a key precursor for studying the reactivity and molecular structure of platinum complexes. Research on organometallic hydroxoplatinum(II) complexes derived from this compound has provided insights into their synthesis, reactivity, and potential applications in organic synthesis and catalysis (Klein et al., 1999).

Material Science Applications

Moreover, its involvement in hydrosilation reactions, where it acts as a catalyst for the addition of trimethylsilane to cyclooctadienes, underlines its importance in the synthesis of organosilicon compounds, which are valuable in materials science and as intermediates in organic synthesis (Yamamoto et al., 1968).

Advanced Organometallic Synthesis

Additionally, the reaction of Dichloro(1,5-cyclooctadiene)platinum(II) with diazomethane showcases a method to obtain bis(halomethyl) complexes, further illustrating the compound's utility in the synthesis of advanced organometallic materials with specific functionalities (McCrindle et al., 1985).

Safety And Hazards

Dichloro(1,5-cyclooctadiene)platinum(II) is considered hazardous. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;dichloroplatinum
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAOPCKKNIUEEU-PHFPKPIQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC=C1.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C=C\CC/C=C\C1.Cl[Pt]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow crystalline powder; Hygroscopic; Insoluble in water; [Alfa Aesar MSDS]
Record name Dichloro(1,5-cyclooctadiene)platinum(II)
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Product Name

Dichloro(1,5-cyclooctadiene)platinum(II)

CAS RN

12080-32-9
Record name Dichloro[(1,2,5,6-η)-1,5-cyclooctadiene]platinum
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Record name Platinum, dichloro[(1,2,5,6-.eta.)-1,5-cyclooctadiene]-
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Record name Dichloro[(1,2,5,6-η)-cycloocta-1,5-diene]platinum
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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